molecular formula C7H10NO5P B12548277 Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- CAS No. 150188-08-2

Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-

Cat. No.: B12548277
CAS No.: 150188-08-2
M. Wt: 219.13 g/mol
InChI Key: HFDCVBUMVDTOLL-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- is a unique compound characterized by its phosphonic acid group attached to a cyclobutenyl ring with amino and dioxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- typically involves the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents. This reaction can yield various phosphonic acid derivatives, including diethyl phosphonates and phosphonic acid esters . The reaction conditions often involve the use of phosphorus acid and its diesters, as well as phosphorus sulfides and phosphorus tribromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, such as diethyl phosphonates and phosphonic acid esters .

Scientific Research Applications

Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can be compared with other similar compounds, such as:

The uniqueness of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- lies in its cyclobutenyl ring with amino and dioxo substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

150188-08-2

Molecular Formula

C7H10NO5P

Molecular Weight

219.13 g/mol

IUPAC Name

3-(2-amino-3,4-dioxocyclobuten-1-yl)propylphosphonic acid

InChI

InChI=1S/C7H10NO5P/c8-5-4(6(9)7(5)10)2-1-3-14(11,12)13/h1-3,8H2,(H2,11,12,13)

InChI Key

HFDCVBUMVDTOLL-UHFFFAOYSA-N

Canonical SMILES

C(CC1=C(C(=O)C1=O)N)CP(=O)(O)O

Origin of Product

United States

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